molecular formula C21H18ClNO3 B3748793 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No. B3748793
M. Wt: 367.8 g/mol
InChI Key: ZZYSJYAANFFYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline, also known as FGIN-1-27, is a synthetic compound that belongs to the class of isoquinoline alkaloids. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is not fully understood. However, studies have shown that it acts as a selective dopamine D3 receptor antagonist and a partial dopamine D4 receptor agonist. It also has affinity for serotonin 5-HT1A and 5-HT2A receptors. These actions are believed to contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) in the brain. These proteins are involved in the growth and survival of neurons and play a crucial role in learning and memory. 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has also been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a high affinity for dopamine D3 and D4 receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has some limitations. It has poor water solubility, which can make it difficult to administer in animal studies. It also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail to better understand its neuroprotective and cognitive-enhancing effects. Additionally, researchers can explore ways to improve the solubility and half-life of 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline to make it a more effective tool for lab experiments.

Scientific Research Applications

1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to have potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Studies have shown that 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has neuroprotective effects and can improve cognitive function in animal models of these disorders.

properties

IUPAC Name

1-[5-(2-chlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3/c1-24-19-11-13-9-10-23-21(15(13)12-20(19)25-2)18-8-7-17(26-18)14-5-3-4-6-16(14)22/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYSJYAANFFYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(O3)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-Chlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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